![molecular formula C11H12F3NO2 B1436637 2,2,2-trifluoroethyl N-(3-ethylphenyl)carbamate CAS No. 1087788-92-8](/img/structure/B1436637.png)
2,2,2-trifluoroethyl N-(3-ethylphenyl)carbamate
Overview
Description
2,2,2-Trifluoroethyl N-(3-ethylphenyl)carbamate is an organic compound with the molecular formula C11H12F3NO2. It is known for its unique chemical properties due to the presence of trifluoromethyl and carbamate groups. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(3-ethylphenyl)carbamate typically involves the reaction of 3-ethylphenyl isocyanate with 2,2,2-trifluoroethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:
[ \text{3-ethylphenyl isocyanate} + \text{2,2,2-trifluoroethanol} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl N-(3-ethylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group into amines or other functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Chemical Formula : CHFNO
- Molecular Weight : 247.22 g/mol
- IUPAC Name : 2,2,2-trifluoroethyl N-(3-ethylphenyl)carbamate
- Physical Appearance : Oil
- Storage Temperature : Room Temperature
These properties contribute to its versatility in various applications.
Medicinal Chemistry
In medicinal chemistry, this compound is studied for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects. The trifluoroethyl group is particularly notable for improving the metabolic stability of compounds.
Case Studies
Materials Science
The unique properties of this compound make it suitable for applications in materials science. It can be utilized in the formulation of coatings and adhesives due to its chemical stability and resistance to solvents.
Applications
- Coatings : The compound can be incorporated into polymer matrices to enhance durability and resistance to environmental factors.
- Adhesives : Its chemical structure allows for strong bonding capabilities in various substrates.
Analytical Chemistry
In analytical chemistry, this compound can serve as a reagent or standard in various analytical techniques. Its distinct chemical signature makes it useful for developing analytical methods such as chromatography.
Example Applications
- Chromatography Standards : The compound's purity and stability make it a candidate for use as a standard in chromatographic analyses.
- Spectroscopic Studies : Its unique molecular structure allows for detailed spectroscopic characterization, aiding in the identification of similar compounds.
Summary Table of Applications
Application Area | Specific Uses | Research Findings |
---|---|---|
Medicinal Chemistry | Pharmaceutical intermediates | Potential anticancer activity observed |
Materials Science | Coatings and adhesives | Enhanced durability and solvent resistance |
Analytical Chemistry | Reagents and standards in chromatography | Useful as a standard for chromatographic analysis |
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(3-ethylphenyl)carbamate involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl group enhances the compound’s stability and lipophilicity, allowing it to effectively bind to active sites and inhibit enzymatic activity. This interaction can disrupt normal biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethylamine: Similar in structure but lacks the carbamate group.
2,2,2-Trifluoroethyl N-phenylcarbamate: Similar but without the ethyl group on the phenyl ring.
Uniqueness
2,2,2-Trifluoroethyl N-(3-ethylphenyl)carbamate is unique due to the presence of both the trifluoromethyl and carbamate groups, which confer distinct chemical and biological properties. The ethyl group on the phenyl ring further differentiates it from other similar compounds, potentially affecting its reactivity and interactions.
This compound’s unique combination of functional groups makes it a valuable tool in various scientific research applications, offering insights into chemical reactivity and biological interactions.
Biological Activity
2,2,2-Trifluoroethyl N-(3-ethylphenyl)carbamate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of the biological activity of this compound, including its mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound can be denoted by the following structure:
- Chemical Formula : CHFNO
- Molecular Weight : 251.22 g/mol
The presence of trifluoromethyl groups is known to enhance the lipophilicity and metabolic stability of compounds, making them attractive for pharmaceutical applications.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is believed to function through enzyme inhibition and receptor modulation. Specifically, it may inhibit enzymes involved in metabolic pathways or modulate receptor activity related to cancer and inflammatory responses.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance:
- In vitro Studies : The compound exhibited significant cytotoxic effects against various cancer cell lines. Notably, it showed IC values of 21.00 μM against HepG2 (liver cancer) and 26.10 μM against MCF-7 (breast cancer) cells .
- Mechanism : The anticancer effects are likely mediated through the inhibition of key signaling pathways involved in cell proliferation and survival.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Testing Against Pathogens : Preliminary tests indicate that this compound possesses antimicrobial activity against certain bacterial strains. The specific mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
-
Study on Enzyme Inhibition :
- Researchers investigated the compound's ability to inhibit specific enzymes linked to cancer progression. Results indicated a strong binding affinity to target enzymes, suggesting a potential role as a therapeutic agent in cancer treatment .
- ADMET Profile :
Data Tables
Activity Type | Cell Line/Pathogen | IC50 Value (μM) | Mechanism |
---|---|---|---|
Anticancer | HepG2 | 21.00 | Inhibition of proliferation |
Anticancer | MCF-7 | 26.10 | Inhibition of proliferation |
Antimicrobial | E. coli | TBD | Disruption of cell wall synthesis |
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(3-ethylphenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c1-2-8-4-3-5-9(6-8)15-10(16)17-7-11(12,13)14/h3-6H,2,7H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWWIICQBNNBIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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